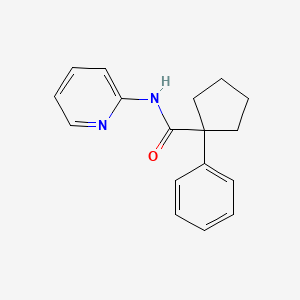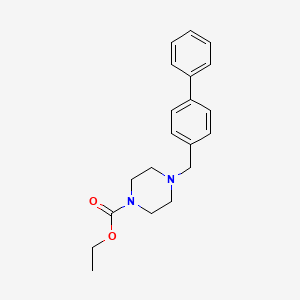
4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone, also known as EHQ, is a synthetic compound that has been extensively studied in scientific research. EHQ has shown promising results in various studies, making it a potential candidate for future research and development.
Mécanisme D'action
The mechanism of action of 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone is not fully understood, but studies have shown that it acts as an inhibitor of various enzymes and pathways involved in cancer cell growth and inflammation. 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone has also been shown to inhibit the NF-kB pathway, a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone has been shown to have various biochemical and physiological effects. Studies have shown that 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone can induce apoptosis, or programmed cell death, in cancer cells. 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone has also shown promising results in various studies, making it a potential candidate for further research. One of the limitations of using 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone. One potential direction is to study its effects in combination with other anticancer agents to enhance its efficacy. Another potential direction is to study its effects in different types of cancer to determine its potential as a broad-spectrum anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone and to design experiments to study its effects in more detail.
Conclusion:
In conclusion, 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone is a synthetic compound that has shown promising results in various studies. 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone has potential applications in cancer research and as an anti-inflammatory agent. 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone has various biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. While there are limitations to using 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone in lab experiments, its potential as a candidate for further research makes it an exciting area of study.
Méthodes De Synthèse
4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone can be synthesized through a multistep reaction process. The first step involves the condensation of an ethyl acetoacetate with 2-methyl-3-aminoquinoline to form an intermediate compound. This intermediate compound is then reacted with butanone to yield 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone.
Applications De Recherche Scientifique
4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone is its use in cancer research. Studies have shown that 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone can inhibit the growth of cancer cells in vitro and in vivo. 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone has also shown potential as an anti-inflammatory agent and has been studied for its use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
6-ethoxy-2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-4-20-12-6-8-15-14(9-12)16(19)13(11(3)17-15)7-5-10(2)18/h6,8-9H,4-5,7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWDCWXEMFGSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Ethoxy-4-hydroxy-2-methylquinolin-3-YL)butan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)

![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)

![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)



![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)